molecular formula C6H9N3O3 B1529720 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole CAS No. 948570-75-0

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole

Cat. No.: B1529720
CAS No.: 948570-75-0
M. Wt: 171.15 g/mol
InChI Key: SGZBZPUTFUMZBQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc. It may also include the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, etc., to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc .

Scientific Research Applications

1. Structural and Theoretical Investigations

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole and related pyrazole compounds have been extensively studied for their molecular structure. Researchers have used techniques like X-ray diffraction, IR, NMR, and theoretical investigations like density functional methods to understand the molecular geometry and vibrational frequencies of these compounds. Such studies are crucial for the development of new materials and drugs, as they provide a fundamental understanding of the compound's properties (Evecen et al., 2016).

2. Hydrogen-Bonded Supramolecular Materials

The ability of pyrazole compounds to form hydrogen-bonded supramolecular structures is another significant area of research. These structures have potential applications in material science, particularly in developing new types of supramolecular materials with specific properties like thermal stability and fluorescence. The variation in these properties can be achieved by modifying the substituents on the pyrazole ring (Moyano et al., 2021).

3. Chemical Synthesis and Characterization

Significant research has been conducted in synthesizing and characterizing various pyrazole derivatives. Studies often involve analyzing their IR, 1H, and 13C-NMR spectral data. These compounds are synthesized for potential applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2020).

4. Applications in Fluorescence and Non-Linear Optics

Pyrazole derivatives are explored for their potential in fluorescence and non-linear optical applications. By modifying the substituents on the pyrazole ring, researchers can tune the physical properties of these compounds, making them suitable for use as fluorescence probes in biological imaging or in the development of new optical materials (Barberá et al., 1998).

5. Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory properties of pyrazole derivatives are also of great interest. Research in this area focuses on synthesizing new chemical entities with potential therapeutic applications. These compounds, containing pyrazole as a basic moiety, are evaluated for their efficacy in treating inflammation and infections (Antre et al., 2011).

Mechanism of Action

This is typically relevant for biologically active compounds and involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound .

Properties

IUPAC Name

1-(2-methoxyethyl)-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZBZPUTFUMZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284996
Record name 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948570-75-0
Record name 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948570-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-1H-pyrazole (1 equiv), 1-bromo-2-methoxyethane (1.05 equiv), potassium carbonate (1.5 equiv) and acetonitrile (0.44 M) was stirred and heated to 60° C. for 6 h. The resultant mixture was evaporated and the residue was purified by flash chromatography (2.5% MeOH in DCM) to afford the desired product as a yellow solid (76% yield). 1H NMR (400 MHz, CHLOROFORM-d1) δ ppm 8.25 (s, 1H), 8.08 (s, 1H), 4.34-4.31 (t, J=4.8 Hz, 2H), 3.77-3.74 (t, J=4.8 Hz, 2H), 3.37 (s, 3H).
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Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 4-nitropyrrazole (2.0 g) in DMF was added NaH (60% dispersion in oil) under ice cooling. After stirring at the same temperature for 10 minutes, 2-bromoethyl methyl ether (2.00 ml) and NaI (2.92 g) was added. The mixture was then stirred at room temperature for 3 hours, quenched by phosphate buffer solution (pH=7) and extracted with EtOAc. The extract was washed with H2O and brine, dried over MgSO4, and evaporated in vacuo. The residue was purified by column chromatography on silica gel to give 1-(2-methoxyethyl)-4-nitro-1H-pyrazole (2.15 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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